molecular formula C11H17NO9 B1229402 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid CAS No. 39937-91-2

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid

Cat. No. B1229402
CAS RN: 39937-91-2
M. Wt: 307.25 g/mol
InChI Key: FDONZIZJWIPGCO-NCJYIMSCSA-N
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Description

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is a carboxamide . It is also known as N-Glycolyl-2,3-didehydro-2-deoxyneuraminic Acid . It has been found to occur in porcine, bovine and equine submandibular glands as well as in the urine of pig, horse and rat .


Molecular Structure Analysis

The molecular formula of 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is C11H17NO9 . Its structure has been confirmed by NMR .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid are not available, it’s known that this compound belongs to the class of organic compounds known as secondary alcohols .


Physical And Chemical Properties Analysis

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is a solid at 20°C . It should be stored under inert gas at a temperature below 0°C . It is sensitive to air and heat .

Scientific Research Applications

Natural Occurrence and Structural Analysis

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid, a novel unsaturated sialic acid, has been identified in various animal glands and urine. This discovery was facilitated by techniques such as gel filtration, ion-exchange chromatography, and capillary gas-liquid chromatography/mass spectrometry. This compound shows inhibitory effects on Vibrio cholerae sialidase, hinting at its potential biochemical significance (Nöhle et al., 1985).

Synthesis and Inhibition of Sialidase

Research has focused on synthesizing analogs of 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid, particularly those modified at specific positions like C-4 and C-9. These analogs demonstrate inhibitory activity against sialidase from sources such as influenza virus A and pig liver membrane, underscoring their potential in antiviral research (Ikeda et al., 2001).

Metabolic Behavior in Mammals

Studies on the metabolism, uptake, and excretion of this compound in mammals like mice and rats have provided insights into its bioavailability and potential therapeutic use. These studies found that a significant proportion of orally administered 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid is absorbed and excreted via urine, with minimal alteration in its chemical structure (Nöhle et al., 1982).

Photoaffinity Labeling

Another application involves the use of a photoreactive derivative of 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid for photoaffinity labeling of sialidase enzymes. This approach aids in identifying and analyzing the structure and function of sialidases, which are critical in biological systems (van der Horst et al., 1990).

Sialic Acid Derivatives as Inhibitors

The synthesis of various derivatives of 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid has been explored to develop potent inhibitors against neuraminidases from viruses and bacteria. This research is pivotal for antiviral and antibacterial drug development (Meindl et al., 1974).

Safety and Hazards

Specific safety and hazard information for 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is not available .

properties

IUPAC Name

(2R,3R,4S)-4-hydroxy-3-[(2-hydroxyacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO9/c13-2-5(16)9(18)10-8(12-7(17)3-14)4(15)1-6(21-10)11(19)20/h1,4-5,8-10,13-16,18H,2-3H2,(H,12,17)(H,19,20)/t4-,5+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDONZIZJWIPGCO-NCJYIMSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)NC(=O)CO)C(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)NC(=O)CO)[C@@H]([C@@H](CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192987
Record name 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid

CAS RN

39937-91-2
Record name 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
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2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
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2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
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Reactant of Route 6
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid

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